Neopentane

Catalog No.
S582119
CAS No.
463-82-1
M.F
C5H12
M. Wt
72.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentane

CAS Number

463-82-1

Product Name

Neopentane

IUPAC Name

2,2-dimethylpropane

Molecular Formula

C5H12

Molecular Weight

72.15 g/mol

InChI

InChI=1S/C5H12/c1-5(2,3)4/h1-4H3

InChI Key

CRSOQBOWXPBRES-UHFFFAOYSA-N

SMILES

CC(C)(C)C

Solubility

4.60e-04 M
In water, 33.2 mg/L at 25 °C
Soluble in ethyl alcohol, ethyl ether, carbon tetrachloride
Solubility in water: none

Synonyms

neopentane

Canonical SMILES

CC(C)(C)C

Neopentane, also known as 2,2-dimethylpropane, is a branched-chain alkane with the molecular formula C5H12C_5H_{12}. It is characterized by a quaternary carbon atom and has a unique tetrahedral symmetry, making it the simplest alkane with this feature. Neopentane exists as a flammable gas at room temperature and pressure but can condense into a highly volatile liquid under cooler conditions or increased pressure. Among the three structural isomers of pentane—n-pentane, isopentane, and neopentane—it is the only one that remains gaseous at standard conditions. Its boiling point is notably low at 9.5 °C, while its melting point is −16.6 °C, which is higher than those of its isomers due to its symmetrical structure allowing for better solid-state packing .

Organic Chemistry and Material Science

  • Steric effects: Neopentane serves as a model compound in studying steric effects, which arise from the repulsion between bulky groups within a molecule. Its highly branched structure creates significant steric hindrance, influencing reaction rates, product selectivity, and material properties . This allows researchers to understand how steric factors influence various chemical reactions and material behaviors.
  • Polymer synthesis: Neopentane is used as a building block in the synthesis of specialized polymers, such as hyperbranched and star-shaped polymers . These polymers exhibit unique properties like high viscosity, good thermal stability, and specific functionalities, making them valuable in various applications like drug delivery, catalysis, and coatings.

Physical Chemistry and Materials Characterization

  • Nuclear magnetic resonance (NMR) spectroscopy: Due to its well-defined structure and high symmetry, neopentane serves as a reference compound in NMR spectroscopy . Its characteristic peaks in the NMR spectrum help researchers calibrate their instruments, identify unknown compounds, and study molecular dynamics.
  • Calorimetry: Neopentane's well-defined thermodynamic properties, including heat capacity and enthalpy of combustion, make it a valuable reference material in calorimetry experiments . This allows researchers to measure the heat flow associated with various physical and chemical processes with high accuracy.

Environmental Science and Atmospheric Research

  • Atmospheric modeling: Neopentane is considered a minor atmospheric hydrocarbon and plays a role in atmospheric chemistry . Studying its atmospheric abundance, sources, and sinks helps researchers understand the overall composition and dynamics of the atmosphere.
  • Climate change research: As neopentane is a relatively inert gas, it can be used as a tracer in atmospheric studies to investigate air mass transport and mixing processes . This information is crucial for understanding how air pollutants and greenhouse gases disperse in the atmosphere, contributing to climate change research.
, particularly oxidation and hydrogenation. The oxidation of neopentane has been studied extensively in controlled environments, revealing a complex mechanism involving numerous reversible reactions and intermediates. Key products from its oxidation include acetone, isobutene, and formaldehyde, with radical intermediates such as neopentyl radicals playing significant roles in these processes .

In hydrogenation reactions, neopentane can react with dihydrogen over noble metal catalysts like palladium and platinum, resulting in skeletal rearrangements and demethylation processes . The reaction pathways often depend on the specific catalyst and its surface morphology.

Neopentane can be synthesized through several methods:

  • Catalytic Hydrogenation: Neopentane can be produced via the hydrogenation of 2-methylbutane in the presence of catalysts such as palladium or platinum.
  • Dehydration of Alcohols: Another method involves the dehydration of pentaerythritol or other alcohols under acidic conditions.
  • Thermal Cracking: Neopentane can also be generated through the thermal cracking of larger hydrocarbons at high temperatures .

Neopentane finds applications in various fields:

  • Fuel Additive: Due to its high octane rating (RON 85.5), it is used as an additive in gasoline formulations to improve combustion efficiency.
  • Solvent: It serves as a solvent in chemical synthesis and extraction processes.
  • Refrigerant: Neopentane is utilized in certain refrigeration applications due to its low boiling point.
  • Chemical Intermediate: It acts as a precursor for various chemical syntheses including neopentyl alcohols and other derivatives .

Studies on the interactions of neopentane with other chemicals primarily focus on its reactivity under oxidative conditions. The formation of radicals during these reactions has been extensively modeled to understand how neopentane behaves in combustion processes. These studies often involve examining how neopentyl radicals interact with molecular oxygen and other reactive species to form stable products .

CompoundMolecular FormulaBoiling Point (°C)Unique Features
n-PentaneC5H12C_5H_{12}36.0Straight-chain structure
IsopentaneC5H12C_5H_{12}27.7Branched structure with one methyl group
2-MethylbutaneC5H12C_5H_{12}28.0Contains a branched chain

Uniqueness of Neopentane:

  • Neopentane is the only pentane isomer that exists as a gas at room temperature.
  • It has the highest symmetry among alkanes due to its tetrahedral structure.
  • Its higher melting point compared to other isomers results from unique packing capabilities in solid form .

Quaternary Carbon Configuration

Neopentane possesses a distinctive molecular architecture centered around a quaternary carbon atom [6]. The quaternary carbon configuration represents a carbon atom bonded to four other carbon atoms, creating a highly symmetrical structure [6]. In neopentane, the central carbon atom forms four equivalent carbon-carbon single bonds with four methyl groups, resulting in the molecular formula (CH₃)₄C [4].

The quaternary carbon configuration in neopentane can be analyzed through its carbon classification system [6]. The molecule contains four primary carbon atoms, each belonging to the terminal methyl groups, and one quaternary carbon atom at the center [6]. This configuration eliminates the presence of secondary and tertiary carbon atoms entirely [6]. The quaternary carbon environment creates significant steric interactions between the methyl groups, influencing the overall molecular geometry and physical properties [8].

Electron diffraction studies have provided detailed insights into the quaternary carbon configuration [17] [18]. The central carbon atom maintains sp³ hybridization, forming four equivalent bonds directed toward the corners of a regular tetrahedron [2]. This configuration maximizes the spatial separation between the bulky methyl substituents, minimizing steric repulsion [8].

Tetrahedral Molecular Symmetry

Neopentane exhibits perfect tetrahedral molecular symmetry, belonging to the Td point group [7] [19]. The tetrahedral arrangement places the four methyl groups at the vertices of a regular tetrahedron, with the quaternary carbon atom at the center [11]. This symmetry results in twelve rotational symmetries and a total of twenty-four symmetry operations when including reflections [19].
The tetrahedral molecular geometry of neopentane creates equivalent bond angles of approximately 109.5° between adjacent carbon-carbon bonds [11] [12]. This ideal tetrahedral angle represents the optimal arrangement for minimizing electron pair repulsion according to Valence Shell Electron Pair Repulsion theory [12]. The tetrahedral symmetry contributes to the molecule's remarkable stability and unique physical properties [7].

The high degree of symmetry in neopentane influences its rotational and vibrational spectroscopic properties [7]. The molecule's tetrahedral point group symmetry results in specific selection rules for infrared and Raman spectroscopy, making it an important reference compound for spectroscopic studies [7]. The symmetric structure also contributes to the compound's spherical shape, which significantly affects its intermolecular interactions and physical properties [25].

Bond Parameters and Molecular Dimensions

Precise molecular parameters for neopentane have been determined through electron diffraction studies [17] [18]. The carbon-carbon bond length in neopentane measures 1.534 ± 0.003 Å, representing a slightly elongated single bond compared to ethane [17] [18]. This bond elongation results from the steric strain imposed by the four bulky methyl groups attached to the central carbon atom [18].

The carbon-hydrogen bond lengths in neopentane measure 1.114 ± 0.008 Å [17]. The carbon-carbon-hydrogen bond angles deviate from the ideal tetrahedral angle, measuring approximately 112° ± 3° [17]. This angular distortion reflects the influence of the quaternary carbon environment on the methyl group geometries [17].

Bond TypeBond Length (Å)Bond Angle (°)Standard Deviation
C-C1.534N/A±0.003
C-H1.114112±0.008 (length), ±3 (angle)

The molecular dimensions of neopentane reflect its compact, spherical structure [25]. The tetrahedral arrangement results in a molecule with minimal surface area compared to its linear isomers [25]. This geometric compactness directly influences the compound's physical properties, particularly its boiling point and intermolecular interactions [25].

Nature studies have reported comparative bond length measurements between neopentane and related compounds [10] [23]. The central carbon-carbon bond length in neopentane (1.534 Å) provides a reference point for understanding steric effects in highly substituted carbon centers [10]. Theoretical calculations suggest that further compression of the carbon-carbon bonds in neopentane would require significant energy input due to steric repulsion [20].

Comparative Structural Analysis Among C₅H₁₂ Isomers

The three structural isomers of C₅H₁₂ exhibit dramatically different molecular architectures and resulting physical properties [14] [25]. Normal pentane (n-pentane) adopts a linear chain structure with five carbon atoms connected sequentially [14]. Isopentane (2-methylbutane) features a four-carbon main chain with a single methyl branch at the second carbon position [14]. Neopentane (2,2-dimethylpropane) represents the most highly branched isomer with its tetrahedral quaternary carbon structure [14].
The structural differences among the C₅H₁₂ isomers result in significant variations in their physical properties [25]. The molecular weight remains constant at 72.15 g/mol for all three isomers [15]. However, their melting points, boiling points, and densities vary considerably due to differences in molecular shape and intermolecular interactions [25].

Propertyn-PentaneIsopentaneNeopentane
IUPAC NamePentane2-Methylbutane2,2-Dimethylpropane
Melting Point (°C)-129.8-159.9-16.6
Boiling Point (°C)36.027.79.5
Density at 0°C (kg/m³)699616586
Primary Carbons234
Secondary Carbons310
Tertiary Carbons010
Quaternary Carbons001

The boiling point trend among the isomers follows the order: n-pentane > isopentane > neopentane [25] [29]. This decreasing trend correlates with the increasing degree of branching and decreasing surface area available for intermolecular interactions [25] [29]. The linear n-pentane molecule presents the largest surface area for van der Waals interactions, resulting in the highest boiling point [29]. Neopentane's spherical structure minimizes intermolecular contact, leading to the lowest boiling point among the three isomers [29].

The melting point behavior presents a more complex pattern [25] [26]. While n-pentane and isopentane exhibit relatively low melting points (-129.8°C and -159.9°C, respectively), neopentane displays an anomalously high melting point of -16.6°C [25]. This unusual behavior results from neopentane's high molecular symmetry, which facilitates efficient crystal packing in the solid state [26]. The tetrahedral symmetry allows neopentane molecules to arrange themselves in an ordered crystalline structure more readily than the less symmetric linear and branched isomers [26].

The density values reflect the structural compactness of each isomer [25]. Neopentane exhibits the lowest density (586 kg/m³) despite its efficient crystal packing, indicating that the tetrahedral structure creates more void space in the liquid phase [25]. The decreasing density trend from n-pentane to neopentane correlates with increasing molecular branching and decreasing intermolecular contact efficiency [25].

Physical Description

May liquefy in cool or cold weather. Less dense than water. Insoluble in water but soluble in alcohol. Under prolonged exposure to fire or heat, the containers may rupture violently and rocket.
COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas or very volatile liquid

XLogP3

2.5

Boiling Point

9.5 °C

Flash Point

less than 19.4 °F

Vapor Density

2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

0.591 at 20 °C/4 °C
Density (at 20 °C): 0.61 g/cm³

LogP

3.11 (LogP)
log Kow = 3.11
3.11

Odor

Gasoline-like odo

Melting Point

-16.4 °C
-16.37 °C
-16.6 °C

UNII

M863R1J0BP

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 2,2-Dimethylpropane has a gasoline like odor. It is a colorless gas or very volatile liquid. It will dissolve in water and evaporates quickly from water and soil surfaces. USE: 2,2-Dimethylpropane is used as a gasoline blending agent. It is a research chemical. It can also be used for making butyl rubber. EXPOSURE: People that work where 2,2-dimethylpropane is produced or used will have the greatest exposure. Exposure can be from breathing in vapors, or skin contact. Exposure for the general population will mainly occur through breathing fumes. This can happen when fueling vehicles and cooking with fuels. It has been detected in air from urban to remote locations. If 2,2-dimethylpropane is released to the environment, it will be broken down in air. It will evaporate quickly from soil or water surfaces. 2,2-Dimethylpropane is expected to have moderate build up in aquatic organisms. RISK: Drinking 2,2-dimethylpropane can cause nausea, vomiting, stomach pain and diarrhea. Breathing in high concentrations of 2,2-dimethylpropane can depress the central nervous system, leading to drowsiness and unconsciousness , and, at very high concentrations, coma and death. The potential for long-term exposure to 2,2-dimethylpropane to cause cancer, reproductive effects, birth defects or other health effects in humans has not been determined by the International Agency for Research on Cancer, the U.S. Environmental Protection Agency, or the U.S. National Toxicology Program. (1-5; SRC, 2014)

Vapor Pressure

1.28e+03 mmHg
1290 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 146

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

463-82-1

Wikipedia

Neopentane

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

PETROLEUM REFINING OPERATIONS BY CATALYTIC CRACKING, THERMAL CRACKING, HYDROCRACKING, AND CATALYTIC REFORMING
Prepared from tert-butyl iodide and dimethylzinc; ... from butylmagnesium iodide and dimethyl sulfate in ether; ... from amylene vapor and hydrogen in presence of an electric discharge; ... passing pentanes over aluminum chloride at 140 °C; ... from neopentylmagnesium chloride and water.

General Manufacturing Information

Propane, 2,2-dimethyl-: ACTIVE
Found in petroleum naphtha.
Industry average gasoline, EPA certification gasoline, and M-85 (85% methanol, 15% gasoline) contain neopentane at a relative amount of 0.034%, 0.073%, and 0%, respectively, of the total composition of the fuel.

Analytic Laboratory Methods

Determination in Air: Charcoal tube; CS2; Gas chromatography/Flame ionization detection; NIOSH Analytical Method (IV) #1500, Hydrocarbons.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Where this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Store and handle in accordance with all current regulations and standards. Subject to storage regulations: U.S. OSHA 29 CFR 1910.101. Grounding and bonding required. Keep separated from incompatible substances.

Interactions

The inducing effect of phenobarbital on the hydroxylation activity of rat liver microsomes was investigated. The time course of the hydroxylation reaction was measured separately for the various isomeric alcohols examined. The effect of aliphatic substrates on the difference spectra of microsomes from untreated control and phenobarbital induced rats was examined. The amount of cytochrome-P-450 formed was measured spectroscopically. Linearity of the yields of the alcohols examined with the microsomal protein concentrations and with time was observed up to 2 milligrams per milliliter and this concentration of microsomal protein was used in the assays. During microsomal hydroxylation the isomeric alcohols were formed by identical non linear kinetics in both pretreated and uninduced microsomes. Induction by phenobarbital caused a 4 to 5 fold increase in specific activity for all substrates: n-pentane , 2-methylbutane, 2,2-dimethylpropane , n-butane , isobutane, and methylcyclohexane. The specific activities for all substrates were in the same order of magnitude. For all aliphatic substrates phenobarbital induction increased the specific activity parallel to the shift in the oxidized cytochrome-P-450 spectrum. This was measured by the difference spectrum showing a peak at 388 nanometers and a trough at 420 nanometers after addition of the substrate to the microsomal suspension. In general, phenobarbital pretreatment produced a 4 to 5 fold increase in the substrate binding difference spectrum. The authors conclude that these aliphatic substrates are hydroxylated by the same cytochrome-P-450 species. Results are consistent with the hypothesis that cytochrome-P-450 forms a reversible enzyme/substrate complex which is reduced in the rate limiting step of the hydroxylation sequence.

Dates

Modify: 2023-08-15

Effects of Trimethylamine- N-oxide (TMAO) on Hydrophobic and Charged Interactions

Zhaoqian Su, Gopal Ravindhran, Cristiano L Dias
PMID: 29482320   DOI: 10.1021/acs.jpcb.7b11847

Abstract

Effects of trimethylamine- N-oxide (TMAO) on hydrophobic and charge-charge interactions are investigated using molecular dynamics simulations. Recently, these interactions in model peptides and in the Trp-Cage miniprotein have been reported to be strongly affected by TMAO. Neopentane dimers and Na
Cl
are used, here, as models for hydrophobic and charge-charge interactions, respectively. Distance-dependent interactions, i.e., potential of mean force, are computed using an umbrella sampling protocol at different temperatures which allows us to determine enthalpy and entropic energies. We find that the large favorable entropic energy and the unfavorable enthalpy, which are characteristic of hydrophobic interactions, become smaller when TMAO is added to water. These changes account for a negligible effect and a stabilizing effect on the strength of hydrophobic interactions for simulations performed with Kast and Netz models of TMAO, respectively. Effects of TMAO on the enthalpy are mainly due to changes in terms of the potential energy involving solvent-solvent molecules. At the molecular level, TMAO is incorporated in the solvation shell of neopentane which may explain its effect on the enthalpy and entropic energy. Charge-charge interactions become stronger when TMAO is added to water because this osmolyte decreases the enthalpic penalty of bringing Na
and Cl
close together mainly by affecting ion-solvent interactions. TMAO is attracted to Na
, becoming part of its solvation shell, whereas it is excluded from the vicinity of Cl
. These results are more pronounced for simulation performed with the Netz model which is more hydrophobic and has a larger dipole moment compared to the Kast model of TMAO.


Finite lattice model for molecular aggregation equilibria. Boolean statistics, analytical approximations, and the macroscopic limit

Blake M Rankin, Dor Ben-Amotz, B Widom
PMID: 26234168   DOI: 10.1039/c5cp03461b

Abstract

Molecular processes, ranging from hydrophobic aggregation and protein binding to mesoscopic self-assembly, are typically driven by a delicate balance of energetic and entropic non-covalent interactions. Here, we focus on a broad class of such processes in which multiple ligands bind to a central solute molecule as a result of solute-ligand (direct) and/or ligand-ligand (cooperative) interaction energies. Previously, we described a weighted random mixing (WRM) mean-field model for such processes and compared the resulting adsorption isotherms and aggregate size distributions with exact finite lattice (FL) predictions, for lattices with up to n = 20 binding sites. Here, we compare FL predictions obtained using both Bethe-Guggenheim (BG) and WRM approximations, and find that the latter two approximations are complementary, as they are each most accurate in different aggregation regimes. Moreover, we describe a computationally efficient method for exhaustively counting nearest neighbors in FL configurations, thus making it feasible to obtain FL predictions for systems with up n = 48 binding sites, whose properties approach the thermodynamic (infinite lattice) limit. We further illustrate the applicability of our results by comparing lattice model and molecular dynamics simulation predictions pertaining to the aggregation of methane around neopentane.


The influence of trehalose on hydrophobic interactions of small nonpolar solute: A molecular dynamics simulation study

Subrata Paul, Sandip Paul
PMID: 23901994   DOI: 10.1063/1.4816521

Abstract

Molecular dynamics simulations were carried out to investigate the influences of aqueous trehalose solution on the hydrophobic interactions between neopentane molecules. In this study, we consider six different trehalose concentrations ranging from 0% to 56%. We observe that with increasing trehalose concentration the dispersion of solute neopentane takes place. The neopentane-neopentane association constant value decreases with addition of trehalose. Our preferential interaction calculations suggest that with increasing trehalose concentration neopentane interacts preferentially with water over trehalose. Site-site neopentane-trehalose rdfs indicate that trehalose molecules are expelled out from the neopentane surface. Also observed are (i) trehalose induced second shell collapse of water network (ii) decrease in average number of water-water and water-trehalose hydrogen bonds with increasing trehalose concentration. We also find that addition of trehalose decreases the translational motion of all the solution species. The decrease in diffusion coefficient value is more pronounced for trehalose. We, further, observe that the ratio of the diffusion coefficient values of water and trehalose increases with increasing trehalose concentration.


Structural Analysis Using Chiroptical Spectroscopy: Insights and Cautions

Prasad L Polavarapu
PMID: 27103344   DOI: 10.1002/chir.22601

Abstract

Chiroptical spectroscopy has evolved into a promising tool for chiral molecular structural determination in the last four decades. Determination of the absolute configurations (ACs) of bromochlorofluoromethane and [(2) H1 ,(2) H2 ,(2) H3 ]-neopentane demonstrated the enviable advantages of chiroptical spectroscopy. Furthermore, uncovering the errors in the ACs reported in the literature established a glimpse of what can be accomplished with the modern chiroptical spectroscopic methods. Despite these triumphs, it is important to exercise caution in the practice of chiroptical spectroscopic methods, because certain widely practiced approaches can lead to erroneous conclusions. Selected major accomplishments and special precautions needed for future applications are emphasized. Chirality 28:445-452, 2016. © 2016 Wiley Periodicals, Inc.


The effect of pressure on the hydration structure around hydrophobic solute: a molecular dynamics simulation study

Rahul Sarma, Sandip Paul
PMID: 22443780   DOI: 10.1063/1.3694834

Abstract

Molecular dynamics simulations are performed to study the effects of pressure on the hydrophobic interactions between neopentane molecules immersed in water. Simulations are carried out for five different pressure values ranging from 1 atm to 8000 atm. From potential of mean force calculations, we find that with enhancement of pressure, there is decrease in the well depth of contact minimum (CM) and the relative stability of solvent separated minimum over CM increases. Lower clustering of neopentane at high pressure is also observed in association constant and cluster-structure analysis. Selected site-site radial distribution functions suggest efficient packing of water molecules around neopentane molecules at elevated pressure. The orientational profile calculations of water molecules show that the orientation of water molecules in the vicinity of solute molecule is anisotropic and this distribution becomes flatter as we move away from the solute. Increasing pressure slightly changes the water distribution. Our hydrogen bond properties and dynamics calculations reveal pressure-induced formation of more and more number of water molecules with five and four hydrogen bond at the expense of breaking of two and three hydrogen bonded water molecules. We also find lowering of water-water continuous hydrogen bond lifetime on application of pressure. Implication of these results for relative dispersion of hydrophobic molecules at high pressure are discussed.


Synthesis of new bitopic tetra(pyrazolyl)-ligands with neopentane and O-xylene backbones

Andrei S Potapov, Evgenia A Nudnova, Vladimir D Ogorodnikov, Tatiana V Petrenko, Andrei I Khlebnikov
PMID: 22629200   DOI: 10.1100/2012/798271

Abstract

Several new bitopic pyrazole-containing ligands were prepared from the corresponding pyrazoles and tetrahalogen or tetratosyloxy derivatives of o-xylene and neopentane in a superbasic medium (KOH-DMSO).


Synthesis and Stereochemical Assignment of Crypto-Optically Active (2) H6 -Neopentane

Ahmad Masarwa, Dennis Gerbig, Liron Oskar, Aharon Loewenstein, Hans Peter Reisenauer, Philippe Lesot, Peter R Schreiner, Ilan Marek
PMID: 26480341   DOI: 10.1002/anie.201505349

Abstract

The determination of the absolute configuration of chiral molecules is at the heart of asymmetric synthesis. Here we probe the spectroscopic limits for chiral discrimination with NMR spectroscopy in chiral aligned media and with vibrational circular dichroism spectroscopy of the sixfold-deuterated chiral neopentane. The study of this compound presents formidable challenges since its stereogenicity is only due to small mass differences. For this purpose, we selectively prepared both enantiomers of (2) H6 -1 through a concise synthesis utilizing multifunctional intermediates. While NMR spectroscopy in chiral aligned media could be used to characterize the precursors to (2) H6 -1, the final assignment could only be accomplished with VCD spectroscopy, despite the fleetingly small dichroic properties of 1. Both enantiomers were assigned by matching the VCD spectra with those computed with density functional theory.


Three-dimensional mapping of microenvironmental control of methyl rotational barriers

William I Hembree, Jerome Baudry
PMID: 21634366   DOI: 10.1021/jp201887v

Abstract

Sterical (van der Waals-induced) rotational barriers of methyl groups are investigated theoretically, using ab initio and empirical force field calculations, for various three-dimensional microenvironmental conditions around the methyl group rotator of a model neopentane molecule. The destabilization (reducing methyl rotational barriers) or stabilization (increasing methyl rotational barriers) of the staggered conformation of the methyl rotator depends on a combination of microenvironmental contributions from (i) the number of atoms around the rotator, (ii) the distance between the rotator and the microenvironmental atoms, and (iii) the dihedral angle between the stator, rotator, and molecular environment around the rotator. These geometrical criteria combine their respective effects in a linearly additive fashion, with no apparent cooperative effects, and their combination in space around a rotator may increase, decrease, or leave the rotator's rotational barrier unmodified. This is exemplified in a geometrical analysis of the alanine dipeptide crystal where microenvironmental effects on methyl rotators' barrier of rotation fit the geometrical mapping described in the neopentane model.


[The role of electrostatic interactions in the absorption of ligands to the active sites of cholinesterases, as indicated by molecular modeling data]

D A Belinskaia, A H Juffer, N N Shestakova
PMID: 20531478   DOI: 10.1134/s106816201002007x

Abstract

The effect of electrostatic interactions on the absorption of the positively charged reversible inhibitor tetramethylammonium, its neutral structural analogue neopentane C(CH(3))(4), and the natural substrate acethylcholine to the active sites of acetylcholinesterase and butyrylcholinesterase has been studied by molecular modeling methods. It has been shown that the dominant absorption of positively charged ligands is due to the anchoring of the cationic group of the ligand in the anionic subsite of both enzymes through the interaction of the pi-cation with the benzene ring of tryptophan. The correlation between the free energy of complex formation and the catalytic activity of charged tetramethylammonium has been revealed for both enzymes. It has been shown that the effective binding of the acetylcholine molecule requires the additional activation of the enzyme.


Potential of mean force of association of large hydrophobic particles: toward the nanoscale limit

Mariusz Makowski, Cezary Czaplewski, Adam Liwo, Harold A Scheraga
PMID: 20039620   DOI: 10.1021/jp907794h

Abstract

The potentials of mean force (PMFs) were determined, in both water with the TIP3P water model and in vacuo, for systems involving formation of nonpolar dimers composed of bicyclooctane, adamantane (both an all-atom model and a sphere with the radius of 3.4 A representing adamantane), and fullerene, respectively. A series of umbrella-sampling molecular dynamics simulations with the AMBER force field were carried out for each pair under both environmental conditions. The PMFs were calculated by using the weighted histogram analysis method. The results were compared with our previously determined PMF for neopentane. The shape of the PMFs for dimers of all four nonpolar molecules is characteristic of hydrophobic interactions with contact and solvent-separated minima and desolvation maxima. The positions of all these minima and maxima change with the size of the nonpolar molecule; for larger molecules they shift toward larger distances. Comparison of the PMFs of the bicyclooctane, adamantane, and fullerene dimers in water and in vacuo shows that hydrophobic interactions in each dimer are different from that for the dimer of neopentane. Interactions in the bicyclooctane, adamantane, and fullerene dimers are stronger in vacuo than in water. These dimers cannot be treated as classical, spherical, hydrophobic objects. The solvent contribution to the PMF was also computed by subtracting the PMF determined in vacuo from that in explicit solvent. The solvent contribution to the PMFs of bicyclooctane, adamantane, and fullerene is positive, as opposed to that of neopentane. The water molecules in the first solvation sphere of both adamantane and neopentane dimers are more ordered as compared to bulk water, with their dipole moments pointing away from the surface of the dimers. The average number of hydrogen bonds per water molecule in the first hydration shell of adamantane is smaller compared to that in bulk water, but this shell is thicker for all-atom adamantane than for neopentane or a spherical model of adamantane. In the second hydration shell, the average number of hydrogen bonds is greater compared to that in bulk water only for neopentane and a spherical model of adamantane but not for the all-atom model. The strength of the hydrophobic interactions shows a linear dependence on the number of carbon atoms both in water and in vacuo. Smaller nonpolar particles interact more strongly in water than in vacuo. For larger molecules, such as bicyclooctane, adamantane and fullerene, the reversed tendency is observed.


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